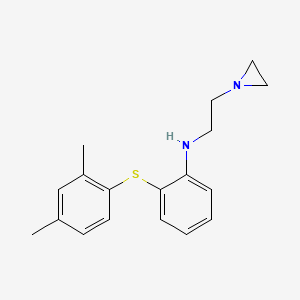

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline

CAS No.: 1928741-86-9

Cat. No.: VC2608675

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1928741-86-9 |

|---|---|

| Molecular Formula | C18H22N2S |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N-[2-(aziridin-1-yl)ethyl]-2-(2,4-dimethylphenyl)sulfanylaniline |

| Standard InChI | InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)19-9-10-20-11-12-20/h3-8,13,19H,9-12H2,1-2H3 |

| Standard InChI Key | AWHHLKAIICHHNB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN3CC3)C |

| Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN3CC3)C |

Introduction

Structural Features and Characteristics

The molecular structure of N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline contains several distinctive functional groups that contribute to its chemical properties and potential reactivity. The compound features an aziridine ring, which is a three-membered heterocycle containing a nitrogen atom. This highly strained ring system is known for its significant reactivity due to ring strain, making it valuable in organic synthesis and potentially in pharmaceutical applications.

Another key structural component is the thioaniline moiety, which consists of an aniline group (an aromatic amine) connected to a sulfur atom that links to the 2,4-dimethylphenyl group. The presence of the sulfur atom creates a thioether linkage between the two aromatic rings, contributing to the compound's conformational properties and potential interactions with biological systems. The 2,4-dimethylphenyl group provides hydrophobic character and steric effects that can influence the compound's physicochemical properties and potential binding interactions.

The ethyl linker connecting the aziridine ring to the nitrogen of the aniline group serves as a flexible spacer that allows for conformational adaptability. This structural feature may be important for the compound's potential biological activity, as it could enable the molecule to adapt its conformation to fit various binding sites or to participate in different types of chemical reactions.

Future Research Directions

Given the limited information currently available about N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline, there are numerous opportunities for further investigation that could enhance understanding of this compound and explore its potential applications.

Synthetic Methodology Development

Development of efficient, scalable synthesis methods for this compound would be valuable for researchers interested in exploring its properties and applications. Optimization of reaction conditions, investigation of alternative synthetic routes, and development of purification protocols could enhance access to this compound for research purposes. Studies comparing different catalytic systems, reaction conditions, and starting materials could yield insights into the most effective approaches for preparing this and related compounds.

Physical and Chemical Property Characterization

Comprehensive characterization of the compound's physical and chemical properties would provide valuable information for researchers. This could include detailed spectroscopic analysis (NMR, IR, mass spectrometry), crystallographic studies (if the compound can be crystallized), and investigation of its stability under various conditions. Studies of its reactivity patterns, particularly focusing on the aziridine ring and thioether linkage, could provide insights into its potential utility in organic synthesis.

Structure-Activity Relationship Studies

For researchers interested in potential biological applications, systematic structure-activity relationship studies could be informative. By preparing series of analogues with controlled structural modifications and evaluating their activities in relevant biological assays, researchers could identify structural features that contribute to specific activities. Such studies could potentially lead to the discovery of novel bioactive compounds based on this structural template.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume